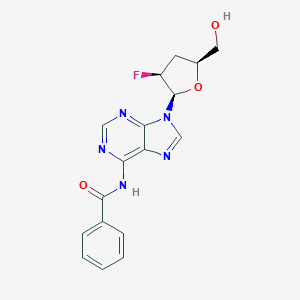
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine, also known as FMAU, is a nucleoside analog that has been widely studied for its potential applications in cancer therapy. FMAU is a synthetic compound that is structurally similar to the natural nucleoside adenosine. It has been shown to have potent antiviral and anticancer activities, making it a promising candidate for further development.
Mécanisme D'action
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine works by inhibiting DNA synthesis in cancer cells. It is a nucleoside analog, which means that it is structurally similar to the natural nucleosides that are used to build DNA. When 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is incorporated into DNA, it disrupts the normal structure of the DNA molecule, which prevents further DNA synthesis. This leads to cell death in cancer cells.
Biochemical and Physiological Effects:
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis in cancer cells, which leads to cell death. It has also been shown to have antiviral activity against a variety of viruses, including HIV and hepatitis B. Additionally, 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been shown to have low toxicity in normal cells, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is its potent antitumor activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development. Additionally, 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been shown to have low toxicity in normal cells, which is important for cancer therapy. However, one of the limitations of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is its low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are a number of future directions for research on 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine. One area of research is the development of new synthetic methods for 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine that can improve its solubility and make it easier to work with in lab experiments. Another area of research is the development of new formulations of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine that can improve its bioavailability and efficacy in cancer therapy. Additionally, there is a need for further studies to determine the optimal dosing and administration of 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine in cancer therapy. Overall, 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine is a promising candidate for further development as a cancer therapy, and there is a need for continued research in this area.
Méthodes De Synthèse
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have been successfully used to produce 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine in high yields.
Applications De Recherche Scientifique
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine has been extensively studied for its potential applications in cancer therapy. It has been shown to have potent antitumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. 9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine works by inhibiting DNA synthesis, which leads to cell death in cancer cells. It has also been shown to have antiviral activity against a variety of viruses, including HIV and hepatitis B.
Propriétés
Numéro CAS |
132722-93-1 |
|---|---|
Nom du produit |
9-(2'-Fluoro-2',3'-dideoxy-beta-D-arabinofuranosyl)-N-benzoyl-adenine |
Formule moléculaire |
C17H16FN5O3 |
Poids moléculaire |
357.34 g/mol |
Nom IUPAC |
N-[9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16FN5O3/c18-12-6-11(7-24)26-17(12)23-9-21-13-14(19-8-20-15(13)23)22-16(25)10-4-2-1-3-5-10/h1-5,8-9,11-12,17,24H,6-7H2,(H,19,20,22,25)/t11-,12-,17+/m0/s1 |
Clé InChI |
MEJGKVAHHHDBIU-NVGCLXPQSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
SMILES canonique |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Autres numéros CAS |
132722-93-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
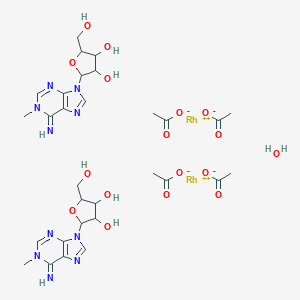
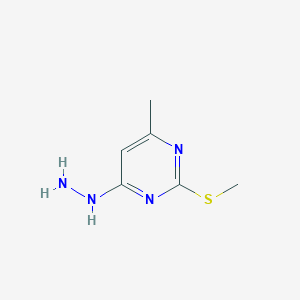

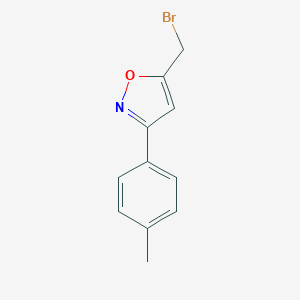

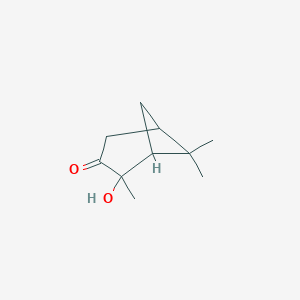
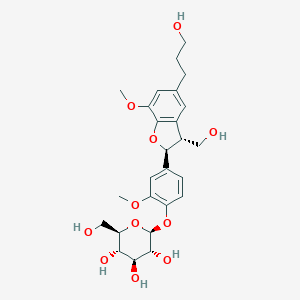

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)

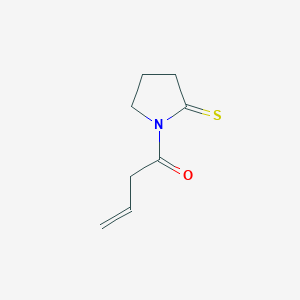
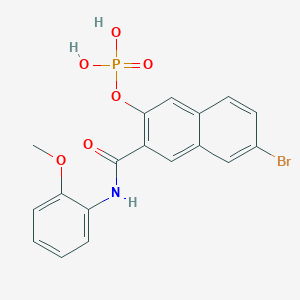
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)